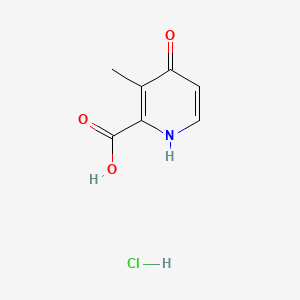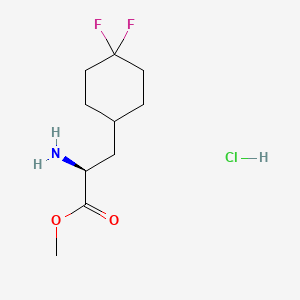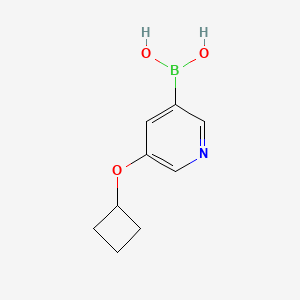![molecular formula C8H12F2O B13466251 {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-Difluorobicyclo[221]heptan-1-yl}methanol is a bicyclic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor, such as bicyclo[2.2.1]heptane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding and other interactions. These features make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Difluorobicyclo[2.2.1]heptan-2-one: A structurally similar compound with a ketone group instead of a hydroxyl group.
5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride: Contains an amine group and is used in different chemical applications.
Uniqueness
{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Propiedades
Fórmula molecular |
C8H12F2O |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2,2-difluoro-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C8H12F2O/c9-8(10)4-6-1-2-7(8,3-6)5-11/h6,11H,1-5H2 |
Clave InChI |
AQTASSFWRWFIRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1CC2(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)

![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)





![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)
![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
